Adefovir dipivoxil

Catalog No.
S598842
CAS No.
142340-99-6
M.F
C20H32N5O8P
M. Wt
501.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adefovir dipivoxil

CAS Number

142340-99-6

Product Name

Adefovir dipivoxil

IUPAC Name

[2-(6-aminopurin-9-yl)ethoxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate

Molecular Formula

C20H32N5O8P

Molecular Weight

501.5 g/mol

InChI

InChI=1S/C20H32N5O8P/c1-19(2,3)17(26)30-11-32-34(28,33-12-31-18(27)20(4,5)6)13-29-8-7-25-10-24-14-15(21)22-9-23-16(14)25/h9-10H,7-8,11-13H2,1-6H3,(H2,21,22,23)

InChI Key

WOZSCQDILHKSGG-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)OCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCOC(=O)C(C)(C)C

Solubility

6.33e-01 g/L

Synonyms

9-(2-((-bis((pivaloyloxy)methoxy)phosphinyl)methoxy)ethyl)adenine, adefovir depivoxil, adefovir dipivoxil, GS 840, GS-0840, Hepsera, Preveon

Canonical SMILES

CC(C)(C)C(=O)OCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCOC(=O)C(C)(C)C

Antiviral Activity against Hepatitis B Virus (HBV):

Adefovir dipivoxil is primarily studied for its antiviral properties against HBV. It acts as a nucleotide analog reverse transcriptase inhibitor, interfering with the viral replication process []. Research has demonstrated its effectiveness in suppressing HBV DNA levels, improving liver function, and inducing HBeAg seroconversion in patients with chronic hepatitis B infection [, ].

Potential for Treatment-Resistant HBV:

Adefovir dipivoxil shows promise in treating patients infected with lamivudine-resistant HBV strains []. This is because it has a different mechanism of action compared to lamivudine, making it less susceptible to resistance development [].

Combination Therapy:

Studies are investigating the efficacy of combining adefovir dipivoxil with other antiviral drugs for the treatment of chronic HBV infection. This approach may improve treatment outcomes and reduce the risk of resistance development [].

Investigating New Applications:

Beyond HBV, researchers are exploring the potential applications of adefovir dipivoxil against other viruses, including cytomegalovirus (CMV) and adenovirus [].

Adefovir dipivoxil is a prodrug of adefovir, an acyclic nucleotide analog of adenosine monophosphate. It is primarily used in the treatment of chronic hepatitis B virus infections. The chemical formula for adefovir dipivoxil is C20H32N5O8PC_{20}H_{32}N_{5}O_{8}P, and it has a molecular weight of approximately 501.47 g/mol. As a diester prodrug, adefovir dipivoxil is designed to enhance the bioavailability of its active form, adefovir, which is phosphorylated in the body to produce adefovir diphosphate, the active metabolite that exerts antiviral effects .

Adefovir acts as a reverse transcriptase inhibitor. Hepatitis B virus replicates by converting its RNA genome into DNA using a viral enzyme called reverse transcriptase. Adefovir mimics the natural building block AMP but with a crucial difference. Once incorporated into the viral DNA chain, adefovir terminates further chain elongation, inhibiting viral replication [].

Physical and Chemical Properties

  • Appearance: White to off-white crystalline powder
  • Melting Point: 202-204 °C (adefovir)
  • Solubility: Slightly soluble in water
  • Stability: Adefovir dipivoxil is stable under normal storage conditions

Adefovir dipivoxil is generally well-tolerated, but side effects like nausea, vomiting, and kidney problems can occur []. It can also interact with other medications, so it's crucial to disclose all medications to your doctor before starting treatment.

Data on Toxicity:

  • Oral LD50 (rat): >2000 mg/kg (LD50 is the dose required to kill 50% of a test population)

Upon administration, adefovir dipivoxil undergoes hydrolysis to release adefovir in the gastrointestinal tract. This conversion occurs rapidly, with about 45% of the administered dose being recovered as adefovir in urine within 24 hours . The active metabolite, adefovir diphosphate, inhibits hepatitis B virus DNA polymerase by competing with deoxyadenosine triphosphate and causing chain termination during viral DNA synthesis. The inhibition constant for this reaction is approximately 0.1 µM .

Adefovir exhibits significant antiviral activity against hepatitis B virus, with an effective concentration that inhibits 50% of viral DNA synthesis ranging from 0.2 to 2.5 µM in vitro. It is also noted for its weak inhibitory effects on human DNA polymerases α and γ . While it reduces viral load and can improve liver function tests in patients with chronic hepatitis B, it does not cure the infection or prevent complications like cirrhosis or liver cancer .

The synthesis of adefovir dipivoxil typically begins with the condensation of adenine with ethylene carbonate in dimethylformamide (DMF). This reaction produces an intermediate that is subsequently reacted with pivalic acid derivatives to form the final product, adefovir dipivoxil . Various synthetic routes have been explored to optimize yield and purity, focusing on minimizing side reactions and enhancing the efficiency of the phosphorylation step.

Adefovir dipivoxil is primarily indicated for the treatment of chronic hepatitis B infection in adults and children aged 12 years and older. It is administered orally and has been shown to decrease viral replication and improve liver histology in patients . Additionally, it may be used in combination therapies with other antiviral agents to enhance therapeutic efficacy against resistant strains of hepatitis B virus .

Adefovir dipivoxil has been studied for potential drug interactions, particularly concerning renal function. It can increase serum levels of other medications by decreasing their excretion rates, such as acamprosate and acetaminophen . Caution is advised when co-administering with nephrotoxic drugs like aminoglycosides or nonsteroidal anti-inflammatory drugs due to the risk of kidney damage . Importantly, it does not inhibit cytochrome P450 enzymes at clinically relevant concentrations, indicating a lower risk for metabolic interactions .

Several compounds exhibit similar antiviral properties or mechanisms of action as adefovir dipivoxil. Below are some notable examples:

Compound NameMechanism of ActionUnique Features
LamivudineNucleoside reverse transcriptase inhibitorEffective against HIV and HBV; lower resistance rates
EntecavirNucleoside analog that inhibits HBV replicationHigher potency against HBV; lower doses required
Tenofovir disoproxil fumarateNucleotide analog that inhibits HBV and HIVHigher barrier to resistance; broader antiviral spectrum
TelbivudineNucleoside reverse transcriptase inhibitorLess nephrotoxic; once-daily dosing

Adefovir dipivoxil's uniqueness lies in its specific formulation as a prodrug that enhances oral bioavailability compared to its parent compound, adefovir. Its mechanism focuses on direct inhibition of viral DNA polymerase while maintaining lower toxicity towards human polymerases compared to some other antiviral agents .

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.8

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

1

Exact Mass

501.19884999 g/mol

Monoisotopic Mass

501.19884999 g/mol

Boiling Point

641.0±65.0 °C at 760 mmHg

Heavy Atom Count

34

LogP

1.91
0.8

Appearance

Solid powder

Melting Point

98-102ºC

UNII

U6Q8Z01514

Sequence

no

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.12%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for the treatment of chronic hepatitis B in adult patients with evidence of active viral replication and either evidence of persistent elevations in serum aminotransferases (ALT or AST) or histologically active disease; this is based on histological, virological, biochemical, and serological responses in adult patients with HBeAg+ and HBeAg- chronic hepatitis B with compensated liver function, and in adult patients with clinical evidence of lamivudine-resistant hepatitis B virus with either compensated or decompensated liver function.
FDA Label
Hepsera is indicated for the treatment of chronic hepatitis B in adults with: compensated liver disease with evidence of active viral replication, persistently elevated serum-alanine-aminotransferase (ALT) levels and histological evidence of active liver inflammation and fibrosis. Initiation of Hepsera treatment should only be considered when the use of an alternative antiviral agent with a higher genetic barrier to resistance is not available or appropriate (see section 5. 1); decompensated liver disease in combination with a second agent without cross-resistance to Hepsera.

Pharmacology

Adefovir dipivoxil a diester prodrug of adefovir. Adefovir is an acyclic nucleotide analog with activity against human hepatitis B virus (HBV). The concentration of adefovir that inhibited 50% of viral DNA synthesis (IC50) in vitro ranged from 0.2 to 2.5 μM in HBV transfected human hepatoma cell lines. The combination of adefovir with lamivudine showed additive anti-HBV activity.
Adefovir Dipivoxil is a dipivoxil formulation of adefovir, a nucleoside reverse transcriptase inhibitor analog of adenosine with activity against hepatitis B virus (HBV), herpes virus, and human immunodeficiency virus (HIV).

MeSH Pharmacological Classification

Reverse Transcriptase Inhibitors

ATC Code

J05AF08
J - Antiinfectives for systemic use
J05 - Antivirals for systemic use
J05A - Direct acting antivirals
J05AF - Nucleoside and nucleotide reverse transcriptase inhibitors
J05AF08 - Adefovir dipivoxil

Mechanism of Action

Adefovir dipivoxil is a prodrug of adefovir. Adefovir is an acyclic nucleotide analog of adenosine monophosphate which is phosphorylated to the active metabolite adefovir diphosphate by cellular kinases. Adefovir diphosphate inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate and by causing DNA chain termination after its incorporation into viral DNA. The inhibition constant (Ki) for adefovir diphosphate for HBV DNA polymerase was 0.1 μM. Adefovir diphosphate is a weak inhibitor of human DNA polymerases α and γ with Ki values of 1.18 μM and 0.97μM, respectively.

Pictograms

Irritant

Irritant

Other CAS

142340-99-6

Absorption Distribution and Excretion

The approximate oral bioavailability of adefovir from HEPSERA is 59%. When a single oral 10 mg dose is given to chronic hepatitis B patients, the peak plasma concentration (Cmax) of adefovir was 18.4 ± 6.26 ng/mL. This occurred between 0.58 - 4 hours post dose (Tmax). The adefovir area under the plasma concentration-time curve (AUC0–∞) was 220 ± 70.0 ng∙h/mL. Food does not affect the exposure of adeforvir.
Adefovir is renally excreted by a combination of glomerular filtration and active tubular secretion.
392 ± 75 mL/kg [Vd at steady state, intravenous administration of 1.0 mg/kg/day]
352 ± 9 mL/kg [Vd at steady state, intravenous administration of 3.0 mg/kg/day]
469 ± 99.0 mL/min [Patients with Unimpaired renal Function receiving a 10 mg single dose]
356 ± 85.6 mL/min [Patients with mild renal impairement receiving a 10 mg single dose]
237 ± 118 mL/min [Patients with moderate renal impairement receiving a 10 mg single dose]
91.7 ± 51.3 mL/min [Patients with severe renal impairement receiving a 10 mg single dose]

Metabolism Metabolites

Following oral administration, adefovir dipivoxil is rapidly converted to adefovir. 45% of the dose is recovered as adefovir in the urine over 24 hours at steady state following 10 mg oral doses. Adefovir is not a substrate of the cytochrome P450 enzymes.

Wikipedia

Adefovir dipivoxil

Biological Half Life

Plasma adefovir concentrations declined in a biexponential manner with a terminal elimination half-life of 7.48 ± 1.65 hours.

Use Classification

Human drugs -> Nucleoside and nucleotide reverse transcriptase inhibitors -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

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